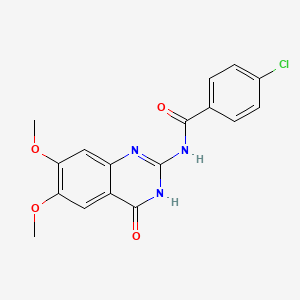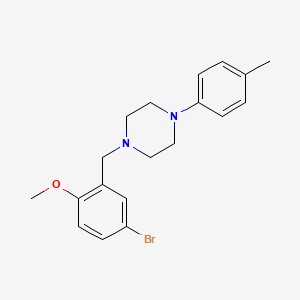![molecular formula C12H11ClF3N3 B6094398 6-methyl-N-[2-(trifluoromethyl)phenyl]pyrimidin-4-amine hydrochloride](/img/structure/B6094398.png)
6-methyl-N-[2-(trifluoromethyl)phenyl]pyrimidin-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-N-[2-(trifluoromethyl)phenyl]pyrimidin-4-amine hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, TAK-659, and is classified as a potent and selective inhibitor of the protein kinase BTK. In
Wissenschaftliche Forschungsanwendungen
6-methyl-N-[2-(trifluoromethyl)phenyl]pyrimidin-4-amine hydrochloride has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the development of new treatments for cancer. The compound has been shown to be a potent inhibitor of BTK, a protein kinase that plays a key role in the development and progression of certain types of cancer.
Wirkmechanismus
The mechanism of action of 6-methyl-N-[2-(trifluoromethyl)phenyl]pyrimidin-4-amine hydrochloride is related to its ability to inhibit BTK. BTK is a protein kinase that is involved in the signaling pathways that control cell growth and survival. By inhibiting BTK, this compound can disrupt these signaling pathways and prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in both in vitro and in vivo models. The compound has been shown to be highly potent and selective in its inhibition of BTK, with minimal off-target effects on other protein kinases. In addition, the compound has been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-methyl-N-[2-(trifluoromethyl)phenyl]pyrimidin-4-amine hydrochloride for lab experiments is its high potency and selectivity. This makes it an ideal tool for studying the role of BTK in cancer and other diseases. However, the compound can be difficult to synthesize and purify, which can limit its availability for research purposes.
Zukünftige Richtungen
There are a number of future directions for research on 6-methyl-N-[2-(trifluoromethyl)phenyl]pyrimidin-4-amine hydrochloride. One area of interest is in the development of new cancer treatments based on the compound's ability to inhibit BTK. Another area of interest is in the development of new tools for studying the role of BTK in other diseases, such as autoimmune disorders. Finally, there is potential for the development of new synthetic methods for producing this compound that are more efficient and cost-effective than current methods.
Synthesemethoden
The synthesis of 6-methyl-N-[2-(trifluoromethyl)phenyl]pyrimidin-4-amine hydrochloride involves several steps. The first step is the preparation of 2-(trifluoromethyl)aniline, which is then reacted with 6-methylpyrimidin-4-amine to yield the desired product. The compound is then purified and converted to its hydrochloride salt form. This synthesis method has been described in detail in a number of scientific publications and has been shown to be highly effective in producing high-quality this compound.
Eigenschaften
IUPAC Name |
6-methyl-N-[2-(trifluoromethyl)phenyl]pyrimidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3.ClH/c1-8-6-11(17-7-16-8)18-10-5-3-2-4-9(10)12(13,14)15;/h2-7H,1H3,(H,16,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQIULVGEFKJIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2=CC=CC=C2C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-amino-N'-(2-methoxybenzoyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B6094336.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-pyridinylacetyl)-3-piperidinyl]piperazine](/img/structure/B6094341.png)
![3-cyclopropyl-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6094342.png)
![5-(2-furyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6094344.png)
![N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B6094357.png)
![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[1-(4-pyrimidinyl)ethyl]amine](/img/structure/B6094376.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B6094382.png)
![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methylphenyl)piperazine](/img/structure/B6094383.png)

![(2-{4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-morpholinyl}ethyl)dimethylamine](/img/structure/B6094390.png)
![1-(3,4-difluorobenzyl)-3-{[(3-fluorobenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6094400.png)

![2-[1-methyl-4-(2,3,4-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6094409.png)

